molecular formula C22H25N3O6S B10802750 Ethyl 4-[[3-(4-acetylpiperazin-1-yl)sulfonylbenzoyl]amino]benzoate

Ethyl 4-[[3-(4-acetylpiperazin-1-yl)sulfonylbenzoyl]amino]benzoate

Cat. No.: B10802750
M. Wt: 459.5 g/mol
InChI Key: SQDDDQCPFPSSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-654948 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-654948 involves a series of chemical reactions that require specific reagents and conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of WAY-654948 is scaled up to meet the demand for research and development. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

WAY-654948 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions involving WAY-654948 typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from the reactions of WAY-654948 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

WAY-654948 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways, particularly those involving enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to enzyme dysfunction and protein misfolding.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of WAY-654948 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The compound may also interact with proteins and other biomolecules, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

WAY-654948 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of WAY-654948 lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research.

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 4-[[3-(4-acetylpiperazin-1-yl)sulfonylbenzoyl]amino]benzoate

InChI

InChI=1S/C22H25N3O6S/c1-3-31-22(28)17-7-9-19(10-8-17)23-21(27)18-5-4-6-20(15-18)32(29,30)25-13-11-24(12-14-25)16(2)26/h4-10,15H,3,11-14H2,1-2H3,(H,23,27)

InChI Key

SQDDDQCPFPSSAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C

Origin of Product

United States

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